molecular formula C24H32O4 B8070948 Estra-1,3,5(10)triene-3,17-diol dipropanoate CAS No. 309267-99-0

Estra-1,3,5(10)triene-3,17-diol dipropanoate

Cat. No.: B8070948
CAS No.: 309267-99-0
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-WPXHFYAWSA-N
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Description

Estra-1,3,5(10)triene-3,17-diol dipropanoate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and other medical applications due to its estrogenic properties. It is known for its ability to bind to estrogen receptors and mimic the effects of natural estrogen in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)triene-3,17-diol dipropanoate typically involves the esterification of estradiol with propanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)triene-3,17-diol dipropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form estrone derivatives.

    Reduction: Reduction reactions can convert it back to estradiol.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products

    Oxidation: Estrone derivatives.

    Reduction: Estradiol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Estra-1,3,5(10)triene-3,17-diol dipropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Employed in studies related to estrogen receptor binding and hormone signaling pathways.

    Medicine: Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.

    Industry: Used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Estra-1,3,5(10)triene-3,17-diol dipropanoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, which is a natural estrogen hormone.

    Estrone: Another naturally occurring estrogen with similar but less potent effects.

    Estriol: A weaker estrogen compared to estradiol and estrone.

    Estradiol valerate: Another esterified form of estradiol used in hormone therapy.

Uniqueness

Estra-1,3,5(10)triene-3,17-diol dipropanoate is unique due to its specific esterification with propanoic acid, which enhances its stability and prolongs its duration of action compared to other estrogens. This makes it particularly useful in clinical settings where sustained estrogenic effects are desired.

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21?,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-WPXHFYAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339449
Record name Estra-1,3,5(10)triene-3,17-diol dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309267-99-0
Record name Estra-1,3,5(10)triene-3,17-diol dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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